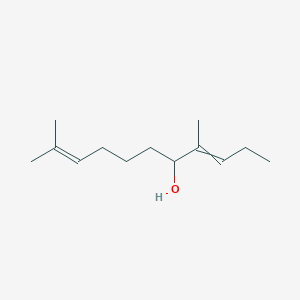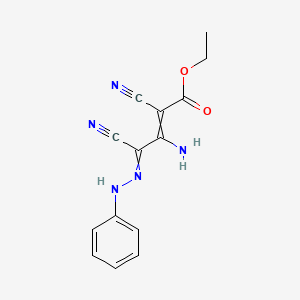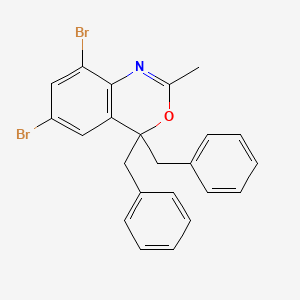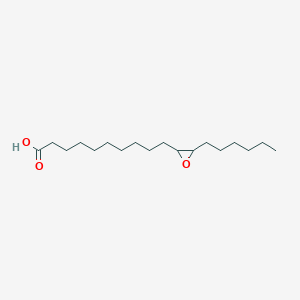
Benzoic acid, 2-(((((4-(difluoromethoxy)-6-methyl-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-(((((4-(difluoromethoxy)-6-methyl-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-, methyl ester is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a benzoic acid core, a difluoromethoxy group, and a pyrimidinyl moiety. Its properties make it a valuable subject of study in fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-(((((4-(difluoromethoxy)-6-methyl-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-, methyl ester typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of benzoic acid derivatives with difluoromethoxy and pyrimidinyl groups under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and purity while minimizing waste and environmental impact. Industrial production methods may also incorporate automated systems to monitor and control reaction parameters, ensuring consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-(((((4-(difluoromethoxy)-6-methyl-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carboxylic acids or other oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, leading to the formation of reduced compounds.
Substitution: The replacement of one functional group with another, which can occur under specific conditions and with the use of appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or other reduced compounds.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-(((((4-(difluoromethoxy)-6-methyl-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialized chemicals.
Wirkmechanismus
The mechanism of action of Benzoic acid, 2-(((((4-(difluoromethoxy)-6-methyl-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function and activity. The exact mechanism may vary depending on the context and application, but it often involves binding to active sites or altering the conformation of target molecules.
Vergleich Mit ähnlichen Verbindungen
Benzoic acid, 2-(((((4-(difluoromethoxy)-6-methyl-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-, methyl ester can be compared to other similar compounds, such as:
- Benzoic acid, 2-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-4-(hydroxymethyl)-, methyl ester
- Benzoic acid, 4-amino-2-propoxy-, 2-(diethylamino)ethyl ester
These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications
Eigenschaften
CAS-Nummer |
87474-61-1 |
|---|---|
Molekularformel |
C15H14F2N4O6S |
Molekulargewicht |
416.4 g/mol |
IUPAC-Name |
methyl 2-[[4-(difluoromethoxy)-6-methylpyrimidin-2-yl]carbamoylsulfamoyl]benzoate |
InChI |
InChI=1S/C15H14F2N4O6S/c1-8-7-11(27-13(16)17)19-14(18-8)20-15(23)21-28(24,25)10-6-4-3-5-9(10)12(22)26-2/h3-7,13H,1-2H3,(H2,18,19,20,21,23) |
InChI-Schlüssel |
JHGOBHSWGULGTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



silane](/img/structure/B14402148.png)




![Pentyl 4-{(E)-[([1,1'-biphenyl]-4-yl)methylidene]amino}benzoate](/img/structure/B14402184.png)
![2,2-Dimethyl-2,3-dihydro-1H-naphtho[1,8-cd]siline](/img/structure/B14402188.png)
![2-[2-(Benzyloxy)ethyl]-2-methylpropane-1,3-diol](/img/structure/B14402189.png)


![5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B14402212.png)


